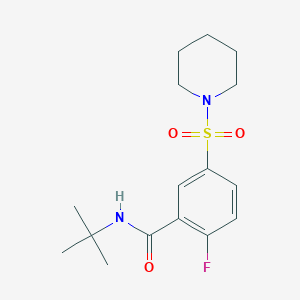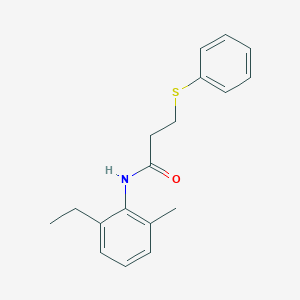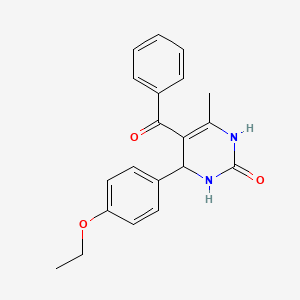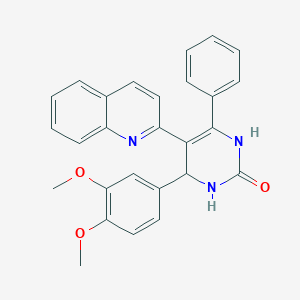
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors, which work by blocking the activity of specific enzymes involved in the growth and proliferation of cancer cells.
Wirkmechanismus
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide works by selectively inhibiting the activity of BTK, ITK, and TEC kinase, which are key enzymes involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking the activity of these kinases, N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide prevents the proliferation of cancer cells and induces cell death.
Biochemical and physiological effects:
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to its anti-proliferative effects, N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide also induces apoptosis (cell death) in cancer cells. Furthermore, N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the activity of BTK in immune cells, which may have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide is its potency and selectivity for BTK, ITK, and TEC kinase. This makes it a valuable tool for studying the role of these kinases in cancer and autoimmune diseases. However, one limitation of N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide is its solubility, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the development of N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide. One potential application is in the treatment of hematological malignancies, such as lymphoma, leukemia, and multiple myeloma. N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide may also have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Furthermore, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
Synthesemethoden
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis method for N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited. The process involves the reaction of 2-fluoro-5-nitrobenzoic acid with tert-butylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with piperidine-1-sulfonyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide showed potent inhibition of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in the signaling pathways that regulate the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)18-15(20)13-11-12(7-8-14(13)17)23(21,22)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNCIDDMBDGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)


![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)
![2-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5083523.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)
![N-allyl-N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-2-propen-1-amine](/img/structure/B5083555.png)

![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083559.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)